1-(5-ethylfuran-2-yl)methanamine hydrochloride
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Overview
Description
1-(5-ethylfuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11NO·HCl It is a derivative of furan, a heterocyclic organic compound, and contains an amine group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethylfuran-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-ethylfuran, which is commercially available or can be synthesized from furan through alkylation reactions.
Amination: The 5-ethylfuran undergoes a formylation reaction to introduce a formyl group at the 2-position, resulting in 5-ethylfuran-2-carbaldehyde.
Reduction: The formyl group is then reduced to a primary amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding 1-(5-ethylfuran-2-yl)methanamine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-ethylfuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the amine group, leading to secondary or tertiary amines using reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2 with Pd/C.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(5-ethylfuran-2-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-ethylfuran-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(5-ethylfuran-2-yl)methanamine hydrochloride can be compared with other furan derivatives and amine-containing compounds:
1-(5-methylfuran-2-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-(5-ethylthiophene-2-yl)methanamine hydrochloride: Contains a thiophene ring instead of a furan ring, resulting in different reactivity and applications.
1-(5-ethylpyrrole-2-yl)methanamine hydrochloride: Contains a pyrrole ring, which may exhibit different electronic properties and biological activities.
Properties
IUPAC Name |
(5-ethylfuran-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-6-3-4-7(5-8)9-6;/h3-4H,2,5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZSCZWMHUUWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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